Isopropyl 4-chloroacetoacetate

Catalog No.
S719391
CAS No.
41051-20-1
M.F
C7H11ClO3
M. Wt
178.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopropyl 4-chloroacetoacetate

CAS Number

41051-20-1

Product Name

Isopropyl 4-chloroacetoacetate

IUPAC Name

propan-2-yl 4-chloro-3-oxobutanoate

Molecular Formula

C7H11ClO3

Molecular Weight

178.61 g/mol

InChI

InChI=1S/C7H11ClO3/c1-5(2)11-7(10)3-6(9)4-8/h5H,3-4H2,1-2H3

InChI Key

GSNGPDOWIOPXDR-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)CC(=O)CCl

Canonical SMILES

CC(C)OC(=O)CC(=O)CCl

Organic Synthesis:

  • Precursor for Heterocycles: ICAA serves as a valuable building block for the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. These heterocycles have diverse applications in medicinal chemistry, materials science, and agriculture [, ].
  • Preparation of α-Chloro Ketones: ICAA can be readily transformed into α-chloro ketones through a process called decarboxylation. α-Chloro ketones are important intermediates in the synthesis of various pharmaceuticals and functional materials [].

Medicinal Chemistry:

  • Drug Discovery: ICAA derivatives are being explored in drug discovery programs due to their potential to interact with various biological targets. Studies have shown that ICAA derivatives exhibit diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties [, ].

Material Science:

  • Polymer Synthesis: ICAA can be incorporated into the backbone of polymers, potentially leading to materials with unique properties. Research is ongoing to explore the use of ICAA-based polymers in areas like drug delivery, sensors, and optoelectronic devices [].

Other Applications:

  • Asymmetric Catalysis: ICAA can be employed as a chiral auxiliary in asymmetric catalysis, which allows for the selective synthesis of enantiopure compounds. This technique plays a crucial role in the development of new drugs and other chiral molecules.

Isopropyl 4-chloroacetoacetate is a chemical compound classified within the acetoacetate family, characterized by its unique structure that includes a chloro group and an isopropyl ester. This compound is recognized for its versatility in organic synthesis and has garnered attention for potential therapeutic applications. Its molecular formula is C7H10ClO3, and it is often utilized as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical and agrochemical industries.

  • Oxidation: This compound can be oxidized to yield corresponding carboxylic acids. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: It can undergo reduction to form alcohols, specifically chiral alcohols through asymmetric reduction reactions, facilitated by reducing agents such as sodium borohydride and lithium aluminum hydride.
  • Substitution: The chloro group can be substituted with various nucleophiles under suitable conditions, leading to diverse substituted derivatives depending on the nucleophile used .

Research indicates that isopropyl 4-chloroacetoacetate exhibits significant biological activity. It has been studied for its interactions with enzymes, particularly carbonyl reductases, which are crucial for the reduction of carbonyl groups to alcohols. This interaction plays a vital role in the synthesis of chiral alcohols, which are important intermediates in drug development. Additionally, this compound has shown potential effects on cellular processes such as gene expression and metabolic pathways, suggesting its relevance in biochemical research and therapeutic applications.

Several methods have been developed for synthesizing isopropyl 4-chloroacetoacetate:

  • Esterification Reaction: A common method involves the esterification of chloroacetic acid with isopropanol, typically using a catalyst like p-toluene-sulfonic acid or lanthanum dodecyl sulfate under reflux conditions. This reaction can achieve high conversion rates (up to 98.3%) under optimized conditions .
  • Continuous Synthesis: Industrially, continuous synthesis methods are employed where diketene reacts with isopropanol in specialized reactors, enhancing efficiency and scalability .

Isopropyl 4-chloroacetoacetate finds numerous applications across various fields:

  • Organic Synthesis: It serves as an important intermediate in the production of pharmaceuticals and agrochemicals.
  • Drug Development: Its biological activity makes it a candidate for further exploration in therapeutic contexts, particularly in addressing neurodegenerative diseases like Alzheimer’s disease.
  • Research: The compound is utilized in biochemical studies to understand enzyme interactions and metabolic pathways .

Studies on the interactions of isopropyl 4-chloroacetoacetate with biological systems have revealed its potential to modulate enzyme activity and influence cellular signaling pathways. This modulation can lead to significant changes in cellular metabolism and gene expression profiles, highlighting its importance in pharmacological research and development .

Isopropyl 4-chloroacetoacetate can be compared with several similar compounds that share structural features but differ in functional groups or properties:

Compound NameStructural FeaturesUnique Aspects
Ethyl 4-chloroacetoacetateContains an ethyl group instead of isopropylUsed as a precursor for phosphorous ylides
Isopropyl chloroacetateLacks the acetoacetate moietyPrimarily used as an intermediate in different syntheses
Isopropyl acetateA simpler ester without the chloro or acetoacetate groupsCommonly used as a solvent

The uniqueness of isopropyl 4-chloroacetoacetate lies in its specific structure that allows it to participate in a wide range of

XLogP3

1.4

Other CAS

41051-20-1

Wikipedia

Isopropyl 4-chloroacetoacetate

General Manufacturing Information

Butanoic acid, 4-chloro-3-oxo-, 1-methylethyl ester: INACTIVE

Dates

Modify: 2023-08-15

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